Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt
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Overview
Description
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism Of Action
The mechanism of action of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt involves the intercalation of the compound into DNA strands. This results in the inhibition of DNA replication and transcription, leading to cell death.
Biochemical And Physiological Effects
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt has been shown to have significant effects on the biochemical and physiological processes of cells. It has been found to induce apoptosis in cancer cells and has shown potential as an anti-tumor agent. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Advantages And Limitations For Lab Experiments
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various applications. However, it also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt. One potential area of research is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to understand the full range of its biochemical and physiological effects and to explore its potential therapeutic applications in various diseases. Finally, research is needed to address the limitations of the compound, such as its toxicity and solubility issues, to improve its overall usefulness in scientific research.
Synthesis Methods
The synthesis of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt involves the reaction of 7-chloro-1,3-dimethyl-9H-pyrido[3,4-b]indole-2-carboxylic acid with sodium hydroxide. The resulting compound is then treated with 4-nitrobenzoyl chloride to obtain the final product.
Scientific Research Applications
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of DNA damage and has shown promising results in cancer research.
properties
CAS RN |
10326-82-6 |
---|---|
Product Name |
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt |
Molecular Formula |
C14H11ClN3NaO2 |
Molecular Weight |
311.7 g/mol |
IUPAC Name |
sodium;9-amino-7-chloro-1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C14H12ClN3O2.Na/c1-6-3-7(2)18-12-9(16)4-8(15)5-10(12)17-13(18)11(6)14(19)20;/h3-5H,16H2,1-2H3,(H,19,20);/q;+1/p-1 |
InChI Key |
PBOXCWXTDAOZGY-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC(=C(C2=NC3=CC(=CC(=C3N12)N)Cl)C(=O)[O-])C.[Na+] |
SMILES |
CC1=CC(=C(C2=NC3=CC(=CC(=C3N12)N)Cl)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1=CC(=C(C2=NC3=CC(=CC(=C3N12)N)Cl)C(=O)[O-])C.[Na+] |
Other CAS RN |
10326-82-6 |
synonyms |
9-Amino-7-chloro-1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid sodium salt |
Origin of Product |
United States |
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